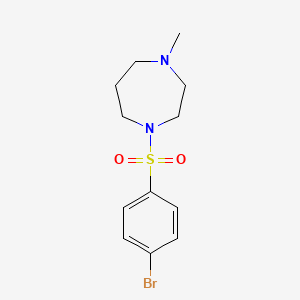

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

Overview

Description

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (1-BPSD) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. 1-BPSD is a heterocyclic organic compound composed of a five-membered ring containing a nitrogen, sulfur, and bromine atom, as well as two methyl groups. 1-BPSD has been found to possess a variety of properties, including strong acidity, excellent solubility, and good stability in aqueous solution, making it an attractive molecule for use in a wide range of scientific research applications.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

- A study by Banfi et al. (2007) demonstrated the synthesis of diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting the efficient construction of 1-sulfonyl 1,4-diazepan-5-ones and benzo-fused derivatives (Banfi et al., 2007).

- Research by Moser and Vaughan (2004) focused on synthesizing a new series of triazenes, specifically 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, and provided detailed characterization using NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004).

Medicinal Chemistry and Biological Activity

- Kumar et al. (2011) synthesized biologically active 1H-1,4-diazepines, exploring their antimicrobial, antifungal, and anthelmintic activities. This study highlights the therapeutic potential of diazepine derivatives (Kumar et al., 2011).

- Tanaka et al. (2007) designed and synthesized a series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as potent human chymase inhibitors, identifying a specific compound with significant inhibitory activity (Tanaka et al., 2007).

Advanced Applications in Catalysis

- A study by Arumuganathan et al. (2011) discussed the synthesis and characterization of manganese and tungsten dioxo complexes with 1,4-diazepane ligands, evaluating their potential as catalysts for oxygen atom transfer reactions (Arumuganathan et al., 2011).

- Sankaralingam and Palaniandavar (2014) presented manganese(iii) complexes of 1,4-diazepanes as catalysts for olefin epoxidation, exploring the effect of Lewis basicity of ligands on reactivity (Sankaralingam & Palaniandavar, 2014).

Future Directions

Given the limited information available for “1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane”, future research could focus on its synthesis, characterization, and potential applications. The study of related compounds suggests potential in antimicrobial and antibiofilm actions, antioxidant effect, and alternative toxicity testing . Further studies could also explore its mechanism of action and potential uses in medicinal chemistry.

properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-14-7-2-8-15(10-9-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAXTVFTVHQJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716825 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane | |

CAS RN |

486422-31-5 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

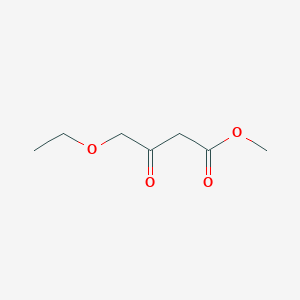

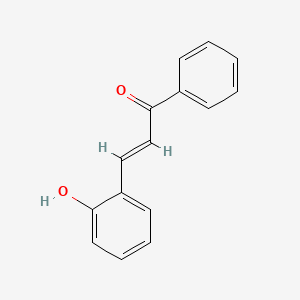

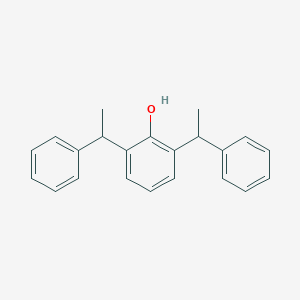

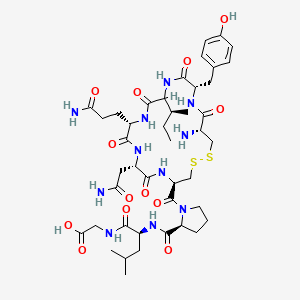

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3028941.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)